Pomalidomide 4'-alkylC3-acid

PROTACs Mcl-1 Apoptosis

Inconsistent degradation outcomes from linker variability stall PROTAC programs. Pomalidomide 4'-alkylC3-acid resolves this with a defined C3 linker that delivers >4-fold improvement in Mcl-1 degradation potency (DC50 = 0.7 μM) vs. C5 variants. • ≥95% HPLC purity ensures reproducible SAR data across synthesis batches. • Pre-activated terminal acid enables direct amide coupling with target ligands. • Validated for selective BRD4 PROTAC design without BRD2/3 off-target effects. Global stock available for rapid, high-throughput PROTAC library synthesis.

Molecular Formula C17H17N3O6
Molecular Weight 359.3 g/mol
CAS No. 2225940-47-4
Cat. No. B2598635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide 4'-alkylC3-acid
CAS2225940-47-4
Molecular FormulaC17H17N3O6
Molecular Weight359.3 g/mol
Structural Identifiers
InChIInChI=1S/C17H17N3O6/c21-12-7-6-11(15(24)19-12)20-16(25)9-3-1-4-10(14(9)17(20)26)18-8-2-5-13(22)23/h1,3-4,11,18H,2,5-8H2,(H,22,23)(H,19,21,24)
InChIKeyDXQHHPDVZILLOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide 4'-alkylC3-acid – CRBN Ligand-Linker Conjugate


Pomalidomide 4'-alkylC3-acid (CAS 2225940-47-4) is a functionalized cereblon (CRBN) E3 ligase ligand-linker conjugate, incorporating a pomalidomide core, an alkyl C3 linker, and a terminal carboxylic acid group [1]. This structure is specifically designed for use as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation . The compound's molecular formula is C17H17N3O6, with a molecular weight of 359.33 g/mol, and it is typically supplied as a solid with a purity of ≥95% (HPLC) [1].

Pomalidomide 4'-alkylC3-acid: Key Selection Criteria


Generic substitution of Pomalidomide 4'-alkylC3-acid is not feasible in PROTAC development due to the sensitivity of the ternary complex formation to subtle structural variations. Even minor changes in linker composition, attachment point on the phthalimide ring, or functional group can drastically alter CRBN binding affinity, target degradation efficiency, and potential neosubstrate degradation profiles [1][2]. The specific C4-attached alkylC3-acid linker configuration is critical; alternative regioisomers (e.g., C5-attached linkers) or linker lengths (e.g., C5-acid) have been shown to yield divergent degradation outcomes when incorporated into PROTACs, as demonstrated by the distinct degradation potencies (DC50 values) achieved against Mcl-1 and Bcl-2 with C3 and C5 linker variants [2].

Pomalidomide 4'-alkylC3-acid: Evidence from PROTAC Studies


AlkylC3 Linker and Mcl-1 Degradation Potency

In a direct comparative study, PROTACs synthesized using Pomalidomide 4'-alkylC3-acid (referred to as C3) demonstrated a significantly higher potency for degrading Mcl-1 compared to a PROTAC with a longer alkylC5 linker. The C3-based PROTAC achieved a DC50 (half-maximal degradation concentration) of 0.7 μM, whereas the C5-based PROTAC exhibited a DC50 of 3.0 μM, representing a >4-fold improvement in degradation efficiency [1]. This study confirms that the specific C3 linker length is a critical determinant for achieving potent Mcl-1 degradation.

PROTACs Mcl-1 Apoptosis

Linker-Dependent Selectivity in Bcl-2 Family

The same comparative study revealed that the Pomalidomide 4'-alkylC3-acid-based PROTAC (C3) selectively degrades Mcl-1 (DC50 = 0.7 μM) over Bcl-2, whereas a PROTAC built with the C5 linker analog (C5) preferentially degrades Bcl-2 (DC50 = 3.0 μM) [1]. This differential selectivity profile is a direct consequence of the linker structure, demonstrating that Pomalidomide 4'-alkylC3-acid is not simply a generic linker but a functional moiety that dictates the target degradation selectivity of the resulting PROTAC [1].

PROTACs Bcl-2 Mcl-1 Selectivity

Synthetic Accessibility and Purity in PROTAC Libraries

Pomalidomide 4'-alkylC3-acid is commercially available with a high, consistent purity (≥95% by HPLC from major vendors like Tocris and TargetMol, with some sources exceeding 98%) . This high purity and its ready-to-conjugate terminal carboxylic acid are essential for efficient parallel synthesis of PROTAC libraries and ensure batch-to-batch reproducibility in screening campaigns [1]. While no direct purity comparison with a specific analog is provided, this level of analytical validation and consistent supply is a critical factor that distinguishes a reliable research tool from a less-characterized or custom-synthesized intermediate [1].

PROTAC Synthesis Building Block Reproducibility

Selective BRD4 Degradation

Pomalidomide 4'-alkylC3-acid has been successfully utilized as the E3 ligase ligand-linker conjugate in the development of a selective BRD4 PROTAC (PROTAC BRD4 Degrader-27) [1][2]. This PROTAC demonstrated selective degradation of BRD4 over its close homologs BRD2 and BRD3, a selectivity that is not achievable with pan-BET inhibitors [1][2]. While the quantitative DC50 values for this specific PROTAC were not available, its successful implementation in a highly selective degrader validates the utility of this building block for generating potent and selective degraders for therapeutically relevant targets, differentiating it from non-selective small molecule inhibitors.

PROTAC BRD4 Epigenetics

Pomalidomide 4'-alkylC3-acid: Recommended Applications


Mcl-1 PROTAC Development

Utilize Pomalidomide 4'-alkylC3-acid as the preferred CRBN-recruiting module for synthesizing PROTACs designed to degrade Mcl-1. Evidence demonstrates that the C3 linker imparts a >4-fold improvement in Mcl-1 degradation potency (DC50 = 0.7 μM) compared to a C5 linker-based PROTAC [1]. This building block is therefore essential for projects requiring high-efficiency Mcl-1 knockdown in apoptosis research and cancer therapy.

PROTAC Library Synthesis for SAR

Leverage the commercially available, high-purity (≥95%) Pomalidomide 4'-alkylC3-acid for the rapid and reproducible synthesis of PROTAC libraries via amide coupling [2]. The consistent quality of this building block minimizes variability in parallel synthesis, enabling robust structure-activity relationship (SAR) studies to optimize linker composition and length for specific degradation targets [2].

Selective Epigenetic Degraders

Incorporate Pomalidomide 4'-alkylC3-acid into bifunctional degrader designs to achieve selective degradation of BRD4, a key epigenetic reader. This approach has been validated to yield BRD4-specific PROTACs that spare BRD2/BRD3, a significant advancement over pan-BET inhibitors, and is applicable for studying BRD4-dependent cancers and transcriptional regulation [3][4].

CRBN-Mediated Degradation Pathways

Employ this functionalized ligand-linker conjugate as a key component in chemical biology tools to investigate the role of CRBN E3 ligase in the ubiquitin-proteasome system. Its defined linker and conjugation handle allow for the systematic study of ternary complex formation and the kinetics of targeted protein degradation, providing a well-characterized probe for fundamental discovery .

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